In Vivo Pharmacodynamic Duration: JPE-1375 Exhibits Significantly Shorter ET50 than PMX53 in Mouse Model
In a head-to-head comparison using a mouse C5a pharmacodynamic model, JPE-1375 demonstrated a significantly shorter in vivo active duration compared to PMX53 [1]. This difference is critical for experimental designs requiring acute, time-defined C5aR1 blockade.
| Evidence Dimension | Median Effective Time (ET50) for Inhibition of PMN Mobilization |
|---|---|
| Target Compound Data | ET50 = 1.3 h |
| Comparator Or Baseline | PMX53 ET50 = 14.0 h |
| Quantified Difference | JPE-1375's ET50 is 90.7% shorter than PMX53 |
| Conditions | Mouse model; intravenous pretreatment with 1 mg/kg of compound; measurement of C5a-induced circulating PMNs |
Why This Matters
A shorter duration of action allows for precise temporal control in acute inflammation studies and reduces confounding from prolonged target engagement.
- [1] Cui, C. S., et al. (2022). In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy. ACS Pharmacology & Translational Science, 5(1), 41-51. View Source
